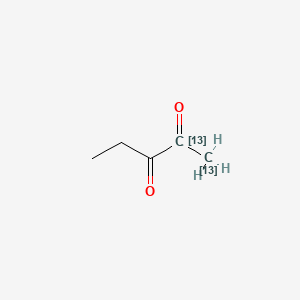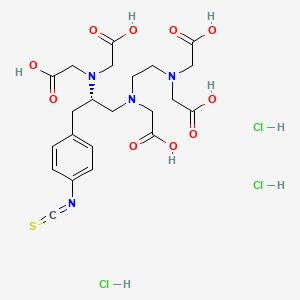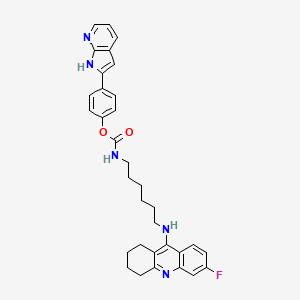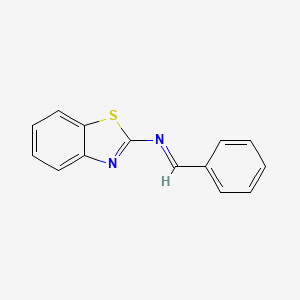
Kv3.1 modulator 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kv3.1 modulator 2 is a small molecule that acts as a positive modulator of the Kv3.1 potassium channels. These channels are voltage-gated ion channels that play a crucial role in the repolarization of action potentials in neurons, allowing for high-frequency firing. This compound has shown potential in treating neurological disorders by enhancing the function of these channels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kv3.1 modulator 2 involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Kv3.1 modulator 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups may yield amines.
Applications De Recherche Scientifique
Kv3.1 modulator 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of Kv3.1 channels and their role in neuronal signaling.
Biology: Employed in research to understand the physiological and pathological roles of Kv3.1 channels in various tissues.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmacological agents targeting Kv3.1 channels.
Mécanisme D'action
Kv3.1 modulator 2 exerts its effects by binding to specific sites on the Kv3.1 potassium channels, stabilizing their open state. This enhances the flow of potassium ions through the channels, leading to improved repolarization of action potentials and increased neuronal firing rates. The molecular targets include the voltage-sensing and pore domains of the channel, and the pathways involved are related to the modulation of neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
AUT00206: Another modulator of Kv3.1 and Kv3.2 channels, used in research for its effects on reward-related striatal abnormalities in schizophrenia.
Compound 4: A highly potent small molecule modulator of Kv3.1 with favorable pharmacokinetic properties.
Uniqueness
Kv3.1 modulator 2 is unique due to its high selectivity and potency for Kv3.1 channels, with an EC50 value of 68 nanomolar. This makes it a valuable tool for studying the specific roles of Kv3.1 channels in various physiological and pathological processes.
Propriétés
Formule moléculaire |
C22H20ClN5O3 |
|---|---|
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
9-[5-chloro-6-[(3,3-dimethyl-2H-1-benzofuran-4-yl)oxy]-4-methylpyridin-3-yl]-2-methyl-7H-purin-8-one |
InChI |
InChI=1S/C22H20ClN5O3/c1-11-14(28-19-13(27-21(28)29)8-24-12(2)26-19)9-25-20(18(11)23)31-16-7-5-6-15-17(16)22(3,4)10-30-15/h5-9H,10H2,1-4H3,(H,27,29) |
Clé InChI |
MLPMJBILCUWBJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1N2C3=NC(=NC=C3NC2=O)C)OC4=CC=CC5=C4C(CO5)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)





![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)





